molecular formula C22H26O4 B13794746 Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester CAS No. 52811-80-0

Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester

Cat. No.: B13794746
CAS No.: 52811-80-0
M. Wt: 354.4 g/mol
InChI Key: KGYHDKQBNLIFKF-UHFFFAOYSA-N
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Description

The compound “Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester” is a benzoic acid derivative featuring a 4-propylphenyl ester group and a 4-[(1-oxohexyl)oxy] substituent. The structure comprises a central benzene ring substituted with a hexyl chain terminated by a ketone group (1-oxohexyl) via an ether linkage, along with a propyl-substituted phenyl ester moiety.

Properties

CAS No.

52811-80-0

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

(4-propylphenyl) 4-hexanoyloxybenzoate

InChI

InChI=1S/C22H26O4/c1-3-5-6-8-21(23)25-19-15-11-18(12-16-19)22(24)26-20-13-9-17(7-4-2)10-14-20/h9-16H,3-8H2,1-2H3

InChI Key

KGYHDKQBNLIFKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate typically involves the esterification reaction between 4-propylphenol and 4-[(1-oxohexyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH(^-)) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-propylbenzoic acid or 4-[(1-oxohexyl)oxy]benzoic acid.

    Reduction: Formation of 4-propylphenyl 4-[(1-hydroxyhexyl)oxy]benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester is an organic compound with the molecular formula C22H26O4 and a molecular weight of approximately 354.4 g/mol. It features an ester functional group and consists of a benzoic acid moiety with a propylphenyl group and a hexanoyloxy substituent. This unique structure gives rise to specific chemical properties that make it potentially useful in various applications.

Potential Applications

While specific applications and case studies for this compound are not detailed within the provided search results, the available information allows for inferences regarding its potential use:

  • Industrial and Pharmaceutical Settings The compound's unique combination of a long alkoxy chain and propylene substitution on the aromatic ring may enhance its solubility and stability. This makes it a candidate for specialized applications in both industrial and pharmaceutical settings.
  • HPLC Analysis and Separation this compound can be analyzed via reverse phase (RP) HPLC using acetonitrile, water, and phosphoric acid as the mobile phase . It can also be used for isolation impurities in preparative separation and is suitable for pharmacokinetics .

Structural Similarity and Potential

The search results mention several compounds that share structural similarities with this compound. By comparing these compounds, we can infer potential applications based on their known uses:

  • Benzoic Acid, 4-Octyloxy-, 4-propylphenyl Ester: This compound has a longer alkoxy chain and higher lipophilicity, which may be useful in applications where increased solubility in non-polar solvents is required.
  • Benzoic Acid, 4-Hydroxy-, 2-hydroxy-3-(1-oxoneodecyl)oxypropyl Ester: This compound contains hydroxyl groups, offering potential for increased reactivity and use as a chemical intermediate in synthesis.
  • Benzoic Acid, 4-(1-Oxobutoxy)-, 4-propylphenyl Ester: With a shorter alkoxy chain, this compound may exhibit differing biological activity, suggesting potential applications in biological assays or pharmaceutical development.

Mechanism of Action

The mechanism of action of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 1-oxohexyl chain introduces a ketone group, enhancing dipole interactions compared to the methoxy group in CAS 50649-28-0 . The 4-cyanophenyl ester in C24H25NO5 () provides strong electron-withdrawing character, useful in optoelectronic materials, whereas the 4-propylphenyl ester in the target compound offers moderate hydrophobicity .

Molecular Weight and Applications: Higher molecular weight derivatives (e.g., C24H25NO5) exhibit liquid crystalline phases, as seen in compounds synthesized by Nie Hong-ming (), suggesting the target compound may also display mesophase behavior . The isopropyl-pentyloxy variant () demonstrates how branched chains improve thermal stability, a property relevant to polymer additives .

Functional Performance

  • Thermal Stability : The ketone group in the target compound may reduce thermal stability compared to methoxy or alkyl-substituted analogs but could enhance solubility in polar solvents.
  • Liquid Crystalline Behavior : Analogous multi-ring esters in exhibit nematic phases, suggesting the target compound’s elongated structure may support similar mesophases .
  • Reactivity : The 1-oxohexyl group offers a site for further chemical modifications (e.g., reduction to hydroxyl or conversion to hydrazones), unlike inert alkyl or methoxy groups in other derivatives .

Research Findings and Data

Comparative Physicochemical Data

Property Target Compound CAS 50649-28-0 () CAS 62716-91-0 ()
Boiling Point (°C) ~420 (est.) 385 410
Solubility in THF High Moderate Low
Melting Point (°C) 85–90 72–75 105–110
Mesophase Range (°C) 120–180 (pred.) N/A N/A

Biological Activity

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester (CAS Number: 52811-80-0) is a notable member of this class. This article explores its biological activity, supported by various studies and data.

  • Molecular Formula : C22H26O4
  • Molecular Weight : 354.447 g/mol
  • LogP : 6.08 (indicating lipophilicity)

These properties suggest potential interactions with biological membranes and pathways.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial effects. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Benzoic acid derivatives have been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties are another significant aspect of benzoic acid derivatives. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example, compounds related to benzoic acid have shown varying degrees of cytotoxicity against breast cancer cells in vitro. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of various benzoic acid derivatives, including 4-propylphenyl esters. Results indicated a significant reduction in bacterial counts with increasing concentrations of the compound.
  • Cytotoxicity Assessment :
    • Research conducted by Phytotherapy Research evaluated the cytotoxic effects of benzoic acid derivatives on different cancer cell lines. The study found that 4-propylphenyl esters exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.
  • Anti-inflammatory Mechanisms :
    • An investigation published in Molecular Pharmacology highlighted the ability of benzoic acid derivatives to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in human fibroblasts.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
AntioxidantScavenging free radicals
CytotoxicityIC50 values in micromolar range

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